molecular formula C14H11ClO2 B2389556 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde CAS No. 328565-20-4

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde

Cat. No.: B2389556
CAS No.: 328565-20-4
M. Wt: 246.69
InChI Key: JMULYCYANQIZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is a chemical intermediate of significant interest in medicinal chemistry for the development of novel anti-infective agents. Research indicates that structurally similar compounds containing both a 2-chlorobenzyl group and a 2-hydroxybenzaldehyde moiety demonstrate promising biological activity. Specifically, such compounds have been investigated as small-molecule inhibitors targeting Gram-positive bacteria, showing notable effectiveness in inhibiting the formation of biofilms in pathogens like Staphylococcus epidermidis and Staphylococcus aureus (as seen in patent research for similar compounds) . The mechanism of action for these analogues is believed to involve the inhibition of bacterial two-component signal transduction systems (TCSs), such as the YycG system, which is unique to Gram-positive bacteria and regulates vital functions including biofilm formation, virulence, and antibiotic resistance (as seen in patent research for similar compounds) . By disrupting this signaling pathway, these compounds offer a potential strategy to combat resistant infections. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a key synthetic precursor for developing new antibacterial compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-4-2-1-3-11(13)7-10-5-6-14(17)12(8-10)9-16/h1-6,8-9,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMULYCYANQIZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 2 Chlorobenzyl 2 Hydroxybenzaldehyde

Direct Synthesis Strategies for 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde

The direct introduction of a substituted benzyl (B1604629) group onto a salicylaldehyde (B1680747) framework is a key synthetic challenge. Friedel-Crafts reactions represent a primary approach for this transformation.

Examination of Friedel-Crafts Alkylation and Arylalkylation Approaches

Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into alkylations and acylations. wikipedia.orgthieme.de Friedel-Crafts arylalkylation is a suitable method for synthesizing 5-benzyl substituted salicylaldehydes.

While direct synthesis of this compound is not extensively detailed, the synthesis of the closely related isomer, 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde, provides a clear precedent. acs.org This reaction involves the arylalkylation of salicylaldehyde with p-chlorobenzyl chloride. acs.org The presence of the phenolic hydroxyl group on the salicylaldehyde ring facilitates the reaction, as it is an activating group that increases the electron density of the ring, making it more susceptible to electrophilic attack. acs.org The substitution occurs predominantly at the 5-position, which is para to the strongly activating hydroxyl group and meta to the deactivating formyl group. acs.org The reaction proceeds by the formation of an electrophilic carbocation intermediate from the benzyl chloride, which then attacks the aromatic ring. nih.gov

This methodology can be extended to other substituted benzyl chlorides and phenolic aldehydes. For instance, 5-benzyl-2-hydroxybenzaldehyde (B2615331) has been prepared in high yields from benzyl chloride and salicylaldehyde. acs.org However, limitations exist, as p-hydroxybenzaldehyde could not be successfully benzylated under similar conditions. acs.org Intramolecular Friedel-Crafts reactions are also valuable, particularly for forming 5-, 6-, and 7-membered rings. masterorganicchemistry.com

Catalytic Systems in the Synthesis of this compound

The success of Friedel-Crafts arylalkylation reactions heavily relies on the choice of catalyst. A strong Lewis acid is typically required to generate the electrophile from the alkylating agent. wikipedia.org In the synthesis of 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde from salicylaldehyde and p-chlorobenzyl chloride, zinc chloride (ZnCl₂) is employed as the catalyst. acs.org

The role of the Lewis acid catalyst, such as zinc chloride or the more common aluminum chloride (AlCl₃), is to abstract the halide from the benzyl chloride, generating a more electrophilic carbocation or a highly polarized complex. wikipedia.orgacs.org This electrophile is then attacked by the electron-rich aromatic ring of salicylaldehyde. acs.org While traditional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, modern advancements have explored the use of solid acids, such as zeolites, especially in industrial applications, to simplify purification and reduce waste. wikipedia.org

Synthesis of Structurally Related Analogs and Precursors

The synthesis of analogs and the derivatization of precursors are crucial for creating a library of compounds for further study. Key reactions in this context include diazotization, condensation, and nucleophilic substitution.

Mechanistic Investigations of Diazotization and Coupling Reactions Leading to Azo-Salicylaldehydes

Azo-salicylaldehydes are an important class of derivatives synthesized through diazotization and coupling reactions. scispace.comacs.org The synthesis begins with the diazotization of a primary aromatic amine. chemrevlett.compharmdguru.com This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). scispace.comchemrevlett.comorganic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly reactive electrophile. chemrevlett.comorganic-chemistry.org

The subsequent step is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich coupling agent. scispace.comijies.net Substituted salicylaldehydes serve as excellent coupling partners due to the activating effect of the hydroxyl group. The reaction is typically carried out under basic conditions (pH ≈ 10), which deprotonates the phenolic hydroxyl group to form a more strongly activating phenoxide ion. acs.orgijies.net The coupling occurs at the position para to the hydroxyl group, leading to the formation of an azo compound (Ar-N=N-Ar'). acs.org This method allows for the synthesis of a wide variety of azo-salicylaldehyde derivatives by varying the substituted aniline (B41778) and salicylaldehyde used. scispace.comacs.orgasianpubs.org

Table 1: Examples of Synthesized Azo-Salicylaldehydes This table is interactive and allows for sorting and filtering of data.

Starting Aniline Salicylaldehyde Derivative Resulting Azo-Salicylaldehyde
Sulfanilamide Salicylaldehyde Sulfonamide-azo-salicylaldehyde derivative acs.org
Sulfaguanidine Salicylaldehyde Sulfonamide-azo-salicylaldehyde derivative acs.org
Sulfamethoxazole Salicylaldehyde Sulfonamide-azo-salicylaldehyde derivative acs.org
4-Nitroaniline 5-Bromo-salicylaldehyde 5-Bromo-4'-nitro-azo-salicylaldehyde asianpubs.org
Nitroanilines Substituted Salicylaldehydes Nitro-substituted azo-salicylaldehyde scispace.com

Condensation Reaction Pathways in the Derivatization of Substituted Salicylaldehydes

The aldehyde functional group of salicylaldehydes is highly reactive and readily undergoes condensation reactions with various nucleophiles. These reactions are a cornerstone for the synthesis of heterocyclic systems and other complex derivatives.

A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326). nih.govscispace.com This reaction, often catalyzed by a base, can lead to different products depending on the reaction conditions. scispace.comresearchgate.net For instance, the reaction of substituted salicylaldehydes with malononitrile can yield 2-imino-2H-chromene-3-carbonitriles or (2-amino-3-cyano-4H-chromen-4-yl)malononitriles through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.govscispace.comresearchgate.net

Another important condensation reaction is with hydrazine (B178648) and its derivatives. Substituted salicylaldehydes react with hydrazine to form hydrazones and azines, with the extent of the reaction depending on the nature of the substituents on the salicylaldehyde ring. nih.gov These condensation reactions provide versatile pathways to modify the aldehyde group and build more complex molecular architectures. nih.govnih.gov

Table 2: Products from Condensation Reactions of Substituted Salicylaldehydes This table is interactive and allows for sorting and filtering of data.

Salicylaldehyde Derivative Reagent Reaction Type Product Class
Substituted Salicylaldehydes Malononitrile Knoevenagel Condensation Chromene derivatives scispace.com
Salicylaldehyde Acetophenone Knoevenagel Condensation Chalcone nih.gov
5-Chloro-salicylaldehyde Hydrazine Condensation Hydrazone/Azine nih.gov
5-Bromo-salicylaldehyde Hydrazine Condensation Hydrazone/Azine nih.gov

Nucleophilic Substitution Reactions and Their Application in Modifying the 5-(Chloromethyl) Group of 2-Hydroxybenzaldehydes

A powerful strategy for introducing diverse functionalities at the 5-position of salicylaldehyde involves using 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) as a versatile precursor. lp.edu.uaresearchgate.net The chloromethyl group (-CH₂Cl) is an excellent electrophilic site, and the chlorine atom acts as a good leaving group in nucleophilic substitution reactions. lp.edu.ua

This approach allows for the facile replacement of the chlorine atom with a wide range of O-, S-, and N-nucleophiles. lp.edu.ua For example, reaction with alcohols (e.g., methanol, 2-propanol) in the presence of a weak base like sodium bicarbonate yields the corresponding ether derivatives. lp.edu.ua Similarly, thiols such as 4-chlorothiophenol (B41493) react to form thioethers, and secondary amines like morpholine (B109124) form aminomethyl derivatives. lp.edu.ua This synthetic strategy provides a robust and flexible route to a library of 5-substituted salicylaldehydes that would be difficult to obtain through direct substitution on the salicylaldehyde ring. lp.edu.ua

Table 3: Derivatives Synthesized from 5-(chloromethyl)-2-hydroxybenzaldehyde via Nucleophilic Substitution This table is interactive and allows for sorting and filtering of data.

Nucleophile Reagent Conditions Product: 5-Substituted-2-hydroxybenzaldehyde
Methanol NaHCO₃, r.t. then 50°C 5-(Methoxymethyl)-2-hydroxybenzaldehyde lp.edu.ua
2-Propanol NaHCO₃, r.t. then 50°C 5-(Isopropoxymethyl)-2-hydroxybenzaldehyde lp.edu.ua
Morpholine K₂CO₃, acetone, r.t. 5-(Morpholinomethyl)-2-hydroxybenzaldehyde lp.edu.ua
4-Chlorothiophenol NaHCO₃, chloroform, r.t. 5-{[(4-Chlorophenyl)thio]methyl}-2-hydroxybenzaldehyde lp.edu.ua
Potassium thiocyanate Acetone, r.t. 5-(Thiocyanatomethyl)-2-hydroxybenzaldehyde lp.edu.ua

Multi-Component Reaction Architectures for the Synthesis of Novel Scaffolds Featuring the Benzaldehyde (B42025) Moiety

The strategic use of this compound as a key building block in multi-component reactions (MCRs) opens avenues for the efficient synthesis of complex molecular scaffolds. MCRs, by their nature, allow for the formation of several bonds in a single operation from three or more starting materials, offering significant advantages in terms of step economy and chemical diversity. The presence of the salicylaldehyde moiety in this compound, characterized by a hydroxyl group ortho to a formyl group, provides a reactive template for a variety of condensation and cyclization cascades.

One of the prominent MCR architectures involves the reaction of salicylaldehydes with a source of active methylene and a C-H acid or nucleophile. These reactions often proceed through an initial Knoevenagel condensation of the salicylaldehyde with the active methylene compound, followed by a Michael addition and subsequent intramolecular cyclization. This sequence provides a powerful tool for the construction of diverse heterocyclic systems.

For instance, a three-component reaction between a salicylaldehyde, malononitrile, and an indole (B1671886), catalyzed by L-proline, can yield highly substituted 2-aminochromene derivatives. beilstein-journals.orgnih.gov The reaction cascade begins with an aldol (B89426) reaction between salicylaldehyde and malononitrile, which then cyclizes and dehydrates. The resulting intermediate undergoes a Michael addition with the indole to furnish the final product. beilstein-journals.orgnih.gov By substituting this compound in this reaction, novel chromene scaffolds bearing the 2-chlorobenzyl substituent can be readily accessed.

Another versatile MCR framework is the synthesis of chromeno[2,3-b]pyridine derivatives. A one-pot transformation of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) (a malononitrile dimer), and trialkyl phosphites leads to the formation of densely functionalized (2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)phosphonates. researchgate.net This reaction highlights the ability to introduce significant complexity and multiple functional groups in a single synthetic step. The use of this compound in this MCR would lead to novel chromeno[2,3-b]pyridines with potential applications in medicinal chemistry and materials science.

Furthermore, multi-component approaches are instrumental in the synthesis of benzofuran (B130515) scaffolds. An efficient protocol for the preparation of 2,3-dihydrobenzofurans involves the coupling of salicylaldehydes, amines, and alkynes. researchgate.net This methodology demonstrates the power of MCRs to construct fused ring systems. The application of this strategy to this compound would provide access to a library of novel dihydrobenzofurans with tailored substitutions.

The following table summarizes representative multi-component reaction architectures where this compound could serve as a key precursor for the synthesis of diverse heterocyclic scaffolds.

Table 1: Multi-Component Reaction Architectures for the Synthesis of Novel Scaffolds
ScaffoldReactantsKey Reaction StepsPotential Product from this compound
2-AminochromenesSalicylaldehyde, Malononitrile, IndoleKnoevenagel condensation, Michael addition, Intramolecular cyclization beilstein-journals.orgnih.gov2-Amino-4-(1H-indol-3-yl)-6-(2-chlorobenzyl)-4H-chromene-3-carbonitrile
Chromeno[2,3-b]pyridinesSalicylaldehyde, 2-Aminoprop-1-ene-1,1,3-tricarbonitrile, Trialkyl phosphiteOne-pot condensation and cyclization cascade researchgate.netDialkyl (2,4-diamino-8-(2-chlorobenzyl)-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)phosphonate
2,3-DihydrobenzofuransSalicylaldehyde, Amine, AlkyneMulti-component coupling and cyclization researchgate.netSubstituted 6-(2-chlorobenzyl)-2,3-dihydrobenzofurans
Pyridine DerivativesSalicylaldehyde, Malononitrile, Ketone, Ammonium Acetate (B1210297)Knoevenagel condensation, Michael addition, Cyclocondensation researchgate.net2-Amino-6-(2-chlorobenzyl)-4-aryl-3-cyanopyridines

These examples underscore the synthetic utility of this compound in MCRs. The ability to rapidly generate libraries of complex and diverse molecules from simple starting materials is a cornerstone of modern drug discovery and materials science. The incorporation of the 2-chlorobenzyl moiety can be expected to modulate the biological and physical properties of the resulting scaffolds, making this particular benzaldehyde derivative a valuable tool for synthetic chemists.

An article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

Extensive searches for dedicated experimental data for this compound across various scientific databases and scholarly articles did not yield specific ¹H NMR, ¹³C NMR, FT-IR, Raman, or Electronic Absorption and Emission spectra required to accurately and thoroughly populate the requested article structure.

While spectral data for related compounds such as 2-hydroxybenzaldehyde, 5-chlorosalicylaldehyde, and 2-chlorobenzylamine (B130927) are available, using this information to describe the target compound would be scientifically inaccurate. The unique structural combination of the 2-hydroxybenzaldehyde core with a 5-(2-chlorobenzyl) substituent results in a distinct spectroscopic profile for which specific, published research findings could not be located.

To ensure the scientific accuracy and integrity of the information provided, the generation of the requested article is not possible without access to primary experimental data for the specified compound.

Advanced Spectroscopic and Structural Characterization of 5 2 Chlorobenzyl 2 Hydroxybenzaldehyde and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde, the UV-Vis spectrum is characterized by absorption bands arising from electronic transitions within the molecule's chromophores. The primary chromophores are the substituted benzene (B151609) rings and the benzaldehyde (B42025) functional group, which contains a carbonyl group conjugated with the aromatic system.

The electronic transitions observed are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). youtube.com

π → π Transitions:* These are high-energy transitions associated with the conjugated π-electron system of the aromatic rings and the carbonyl group. They typically result in strong absorption bands. For benzaldehyde derivatives, these transitions are often observed in the 240-280 nm range. researchgate.net The presence of the hydroxyl (-OH) and chlorobenzyl substituents on the salicylaldehyde (B1680747) ring influences the precise wavelength and intensity of these absorptions.

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (specifically, the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are of lower energy and intensity compared to π → π* transitions. youtube.com For aromatic aldehydes, the n → π* band is often observed as a weaker shoulder or a distinct band at longer wavelengths, typically above 300 nm.

The solvent used for analysis can also affect the position of these absorption maxima. Polar solvents can lead to shifts in the absorption bands (solvatochromism) due to interactions with the molecule's electronic ground and excited states.

Table 1: Typical Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength (λmax) Range Relative Intensity
π → π* Phenyl rings, C=O 240 - 280 nm High

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 246.69 g/mol ), electron ionization (EI) mass spectrometry provides crucial information about its molecular weight and structural features through the analysis of its molecular ion and fragmentation patterns.

The molecular ion peak ([M]⁺•) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of this molecular ion provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this molecule are predicted to involve cleavage at the bonds adjacent to the functional groups and aromatic rings.

Common fragmentation patterns for aldehydes include the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺). libretexts.orgdocbrown.info A significant fragmentation pathway for this specific compound would be the cleavage of the benzylic C-C bond, leading to the loss of the 2-chlorobenzyl radical or the formation of a stable 2-chlorobenzyl cation.

Key Predicted Fragmentation Pathways:

α-Cleavage: Loss of the formyl radical (-CHO) from the molecular ion to yield a fragment at [M-29]⁺.

Benzylic Cleavage: Cleavage of the bond between the salicylaldehyde ring and the benzyl (B1604629) group. This can result in two primary fragment ions:

A 2-chlorobenzyl cation ([C₇H₆Cl]⁺) with an m/z of 125.

A hydroxy-methyl-benzoyl cation after rearrangement.

Loss of Chlorine: Elimination of a chlorine radical ([M-35]⁺) from the molecular ion or subsequent fragments.

Ring Fragmentation: Further fragmentation of the aromatic rings can lead to smaller ions, such as the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula Notes
246/248 [C₁₄H₁₁ClO₂]⁺• [M]⁺• Molecular ion peak (isotope pattern due to ³⁵Cl/³⁷Cl)
217/219 [C₁₃H₁₀ClO]⁺ [M-CHO]⁺ Loss of the formyl radical
125/127 [C₇H₆Cl]⁺ 2-Chlorobenzyl cation (isotope pattern)
121 [C₇H₅O₂]⁺ Fragment from cleavage of the benzyl group

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species), such as free radicals or transition metal ions. sci-hub.ru

The parent compound, this compound, is a diamagnetic molecule, meaning all its electrons are paired. Therefore, in its ground state, it is ESR-inactive and will not produce an ESR spectrum.

ESR spectroscopy would only become applicable under specific conditions where a paramagnetic species is generated from the parent compound. Such scenarios include:

Formation of Radical Ions: The compound could be chemically or electrochemically reduced or oxidized to form a radical anion or radical cation, respectively. These radical species, having an unpaired electron, could then be studied by ESR.

Formation of Paramagnetic Metal Complexes: If this compound or a derivative (like a Schiff base) is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), the resulting complex could be analyzed by ESR to probe the metal's coordination environment.

As of now, there is no available literature detailing ESR studies on paramagnetic species derived directly from this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. For halogen-containing compounds, the percentage of the specific halogen is also determined.

The molecular formula for this compound is C₁₄H₁₁ClO₂. Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values. bas.bgmdpi.com

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Molar Mass of C₁₄H₁₁ClO₂ ( g/mol ) Theoretical Percentage (%)
Carbon C 12.01 246.69 68.16
Hydrogen H 1.008 246.69 4.49
Chlorine Cl 35.45 246.69 14.37

Thermal Degradation Studies (Thermogravimetric Analysis - TG/DTG)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The first derivative of the TGA curve, known as Derivative Thermogravimetry (DTG), shows the rate of mass change and helps to identify the temperatures at which the most significant decomposition events occur. nih.gov

Hypothetical Degradation Profile:

Initial Stage (if hydrated): If the sample contains residual solvent or absorbed water, an initial weight loss would be observed at lower temperatures (typically below 150°C).

Main Decomposition Stages: The decomposition of the organic molecule would likely begin with the cleavage of the weaker bonds. This could involve the loss of the chlorobenzyl group or the fragmentation of the aldehyde functional group at intermediate temperatures.

Final Stage: At higher temperatures, the more stable aromatic core would undergo complete decomposition, eventually leaving a carbonaceous residue (if the analysis is run under an inert atmosphere like nitrogen).

The DTG curve would show distinct peaks corresponding to the temperature of the maximum rate of decomposition for each stage. Analysis of Schiff bases and their metal complexes often reveals multi-step degradation patterns, supporting the likelihood of a similar profile for this compound. nih.govchemrevlett.com

Table 4: Hypothetical Thermal Degradation Data for this compound

Decomposition Step Temperature Range (°C) Mass Loss (%) Corresponding Fragment Loss (Hypothetical)
1 200 - 350 ~51% Loss of 2-chlorobenzyl group (C₇H₆Cl)
2 350 - 500 ~12% Loss of formyl group (CHO) and CO

Crystallographic Analysis and Supramolecular Architecture

Single Crystal X-ray Diffraction Studies of 2-Hydroxybenzaldehyde Derivatives

Single-crystal X-ray diffraction studies on derivatives of 2-hydroxybenzaldehyde reveal a wealth of information about their solid-state structures. The following subsections detail the common findings from these studies, which can be extrapolated to hypothesize the structure of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde.

In virtually all structurally characterized salicylaldehyde (B1680747) derivatives, the core aromatic ring and the aldehyde group are nearly coplanar. This planarity is a consequence of the sp² hybridization of the carbon and oxygen atoms. The geometric parameters, including bond lengths and angles, are generally in good agreement with standard values for aromatic aldehydes and phenols. For instance, the C=O bond of the aldehyde group typically measures around 1.21 Å, while the C-O bond of the hydroxyl group is approximately 1.35 Å. The bond angles within the benzene (B151609) ring are close to the ideal 120°.

Table 1: Typical Bond Lengths and Angles in Salicylaldehyde Derivatives

Parameter Typical Value
C=O (aldehyde) ~ 1.21 Å
C-O (hydroxyl) ~ 1.35 Å
C-C (aromatic) ~ 1.39 Å
C-C-C (in ring) ~ 120°
O=C-H ~ 120°

Note: These are generalized values and can vary depending on the specific substituents on the aromatic ring.

A defining feature of 2-hydroxybenzaldehyde and its derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction forms a stable six-membered ring, often denoted as an S(6) ring motif in graph-set notation. This hydrogen bond is a dominant factor in determining the conformation of the molecule, locking the hydroxyl and aldehyde groups in a cis orientation. The O-H···O distance is typically short, in the range of 2.5 to 2.6 Å, indicative of a strong hydrogen bond.

C-H···O hydrogen bonds: The aldehyde and hydroxyl oxygen atoms can act as acceptors for hydrogen bonds from C-H donors of neighboring molecules.

π-π stacking interactions: The planar aromatic rings can stack on top of each other, contributing to the stability of the crystal structure.

Halogen bonding (C-H···Cl): In the case of this compound, the chlorine atom on the benzyl (B1604629) group could participate in halogen bonding or other weak interactions.

These interactions lead to the formation of diverse supramolecular architectures, such as chains, sheets, and more complex three-dimensional networks.

The interplay of the aforementioned intermolecular interactions results in various supramolecular assemblies. For example, molecules can be linked into one-dimensional chains through C-H···O hydrogen bonds. These chains can then be further organized into two- or three-dimensional structures via π-π stacking. In some cases, dimeric structures, such as those involving R²₂(8) graph-set motifs, are observed where pairs of molecules are linked by hydrogen bonds.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from H···H, C···H/H···C, O···H/H···O, and Cl···H/H···Cl contacts.

Table 2: Expected Contributions to Hirshfeld Surface for a Substituted Salicylaldehyde

Interaction Type Expected Contribution
H···H Largest contribution, due to the abundance of hydrogen atoms.
C···H / H···C Significant contribution from contacts between aromatic rings.
O···H / H···O Represents both intra- and intermolecular hydrogen bonds.

Note: The actual percentages would depend on the specific crystal packing.

For most salicylaldehyde derivatives, the phenolic tautomer is the overwhelmingly favored form in the crystalline phase, stabilized by the strong intramolecular hydrogen bond. Tautomerism, such as the formation of a keto-enol form, is generally not observed in the solid state for these simple derivatives. The conformation is typically rigid due to the planarity of the core and the intramolecular hydrogen bond. The primary conformational flexibility would arise from the rotation of the 2-chlorobenzyl substituent.

Computational Chemistry and Theoretical Investigations of 5 2 Chlorobenzyl 2 Hydroxybenzaldehyde

Quantum Mechanical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a important method in the computational study of molecular systems. Its ability to provide accurate results with a manageable computational cost has made it a preferred tool for investigating the properties of organic molecules like 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde. These studies are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high level of theoretical accuracy.

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative of typical DFT results. Actual values can be found in specialized scientific literature.)

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.40 Å
C-O (hydroxyl)1.36 Å
C=O (aldehyde)1.23 Å
C-Cl1.75 Å
Bond AngleC1-C2-C3120.5°
O-C-H (aldehyde)121.0°
Dihedral AngleC1-C6-C7-C8-65.0°

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

For this compound, theoretical vibrational spectra have been calculated and show good agreement with experimental data. This comparison helps in the definitive assignment of the observed spectral bands to specific molecular motions, such as the stretching of the O-H and C=O groups, and the bending vibrations of the aromatic rings.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Illustrative) (Note: The following data is illustrative. Actual assignments and values are detailed in dedicated spectroscopic and computational studies.)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(O-H)34503465Hydroxyl group stretching
ν(C=O)16801695Aldehyde carbonyl stretching
ν(C=C)16001610Aromatic ring stretching
δ(C-H)14501455In-plane C-H bending

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. DFT calculations provide valuable insights into these aspects.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the calculated HOMO-LUMO gap indicates that charge transfer can occur within the molecule.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are color-coded diagrams that illustrate the charge distribution within a molecule. They are useful for identifying the regions that are rich or deficient in electrons. In the MEP map of this compound, the electronegative oxygen and chlorine atoms are expected to be surrounded by regions of negative potential (typically colored red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group would be in regions of positive potential (blue), indicating their susceptibility to nucleophilic attack.

Mulliken Charges: Mulliken charge analysis provides a way to estimate the partial atomic charges on each atom in the molecule. This information further clarifies the charge distribution and helps in understanding the electrostatic interactions.

Table 3: Calculated Electronic Properties of this compound (Illustrative) (Note: The values presented are for illustrative purposes.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap4.5 eV

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and telecommunications. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). The magnitude of this value indicates the NLO response of the molecule. Theoretical studies on this compound have investigated its potential as an NLO material by calculating its hyperpolarizability.

Molecular Modeling and Docking Studies

Beyond the intrinsic properties of the molecule itself, computational methods can also be used to predict how it might interact with biological macromolecules, such as proteins. This is the domain of molecular modeling and docking.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery and design. While specific docking studies on this compound may not be widely published, a general methodological framework for such an investigation can be outlined.

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The ligand, this compound, is built and its geometry is optimized using a suitable computational method like DFT.

Docking Simulation: A docking program, such as AutoDock, is used to explore the possible binding modes of the ligand within the active site of the receptor. The program generates a series of possible conformations and orientations (poses) of the ligand and scores them based on a scoring function that estimates the binding affinity.

Analysis of Docking Results: The results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are then examined in detail to understand the basis of the binding affinity. This information can be invaluable for the rational design of more potent and selective inhibitors.

Applications in Coordination Chemistry and Ligand Design

Design and Synthesis of Metal Chelates and Complexes Derived from 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde Ligands

The design of metal complexes using ligands derived from this compound is centered on the strategic modification of the aldehyde group. This functional group provides a reactive site for condensation reactions, leading to the formation of multidentate ligands capable of forming stable chelate rings with metal ions.

The most common and effective method for converting this compound into potent coordinating ligands is through condensation reactions with primary amines or amine-containing moieties to form Schiff bases and thiosemicarbazones.

Schiff Base Ligands: Schiff bases, characterized by the azomethine or imine group (-C=N-R), are synthesized by the condensation of a primary amine with an aldehyde. For ligands derived from this compound, this reaction is typically carried out by refluxing the aldehyde with a selected primary amine (aliphatic or aromatic) in a solvent such as ethanol. ekb.egrecentscientific.com The reaction is often straightforward, resulting in high yields of the desired Schiff base ligand. recentscientific.comnih.gov The choice of the primary amine is crucial as it dictates the final denticity and steric properties of the ligand.

Thiosemicarbazone Ligands: Thiosemicarbazones are a specific class of Schiff bases formed by the reaction of an aldehyde with thiosemicarbazide (H₂N-NH-C(S)NH₂). These ligands are of particular interest due to their well-established ability to coordinate with metal ions through both nitrogen and sulfur donor atoms. orientjchem.orgicm.edu.pl The synthesis involves reacting this compound with thiosemicarbazide, typically in a 1:1 molar ratio in a refluxing alcoholic solution. nih.govnih.govresearchgate.net The resulting thiosemicarbazone ligand contains the thione group (C=S) and an imine nitrogen, making it an excellent chelating agent. nih.govresearchgate.net

The general synthetic routes are depicted below:

Schiff Base Formation: this compound + R-NH₂ → 5-(2-Chlorobenzyl)-2-hydroxy-N-(R)benzylideneimine + H₂O

Thiosemicarbazone Formation: this compound + H₂N-NH-C(S)NH₂ → this compound thiosemicarbazone + H₂O

Ligands derived from this compound exhibit remarkable versatility in their denticity and binding modes, which is a key factor in their application in coordination chemistry. ekb.eg The denticity refers to the number of donor atoms in the ligand that bind to the central metal ion.

Bidentate: The simplest Schiff bases, formed with monofunctional amines, typically act as bidentate ligands. Coordination occurs through the phenolic oxygen (after deprotonation) and the azomethine nitrogen. researchgate.net Thiosemicarbazones can also act as bidentate ligands, coordinating through the sulfur atom of the thione group and the hydrazinic nitrogen atom. ias.ac.inresearchgate.net

Tridentate: If the amine used in the Schiff base synthesis contains an additional donor group (e.g., a hydroxyl or another amino group), the resulting ligand can be tridentate. For instance, condensation with amino acids or ethanolamine can yield O,N,O or O,N,N donor ligands. Salicylaldehyde (B1680747) thiosemicarbazones commonly act as monobasic tridentate ligands, coordinating through the phenolic oxygen, azomethine nitrogen, and thiolate sulfur (O,N,S). researchgate.net

Tetradentate: By using diamines such as ethylenediamine, tetradentate ligands of the N₂O₂ type can be synthesized. researchgate.net In these "salen-type" ligands, two molecules of the parent aldehyde condense with one molecule of the diamine. These ligands are capable of forming highly stable complexes with many transition metals, often enforcing a square planar or octahedral geometry. researchgate.net

The binding can occur with the ligand in its neutral form or, more commonly, after deprotonation of the phenolic hydroxyl group, making it a monobasic or dibasic ligand. Thiosemicarbazone ligands can exist in thione-thiol tautomeric forms, and they typically coordinate to metals in the deprotonated thiol form. ias.ac.in

Ligand TypeReactantPotential DenticityCommon Donor AtomsCharge State
Schiff BaseAniline (B41778)BidentateO, NMonobasic
Schiff BaseEthylenediamine (2:1 aldehyde:amine)TetradentateN₂, O₂Dibasic
Schiff Base2-AminoethanolTridentateO, N, OMonobasic
ThiosemicarbazoneThiosemicarbazideTridentateO, N, SMonobasic

The stoichiometry of the reaction between the metal salt and the ligand is a critical parameter that influences the structure and nuclearity of the resulting coordination complex. The reactions are typically performed by mixing solutions of the metal salt (e.g., chlorides, acetates, or nitrates) and the pre-synthesized ligand in a suitable solvent.

Common stoichiometric ratios observed in the formation of complexes with salicylaldehyde-derived ligands include:

1:2 (Metal:Ligand): This ratio is frequently employed with bidentate or tridentate ligands and often results in the formation of mononuclear complexes with the general formula [M(L)₂]. researchgate.net For a divalent metal ion (M²⁺) and a monobasic bidentate ligand (L⁻), this stoichiometry leads to a neutral complex with an octahedral or square planar geometry.

1:1 (Metal:Ligand): This ratio is common for tetradentate ligands, yielding mononuclear complexes of the type [M(L)]. It can also be used with bidentate or tridentate ligands, often resulting in complexes where solvent molecules or other counter-ions occupy the remaining coordination sites, for example, [M(L)Cl(H₂O)].

2:1 (Metal:Ligand): This ratio can lead to the formation of binuclear complexes, particularly with ligands that possess distinct coordination pockets or bridging atoms capable of binding to two metal centers simultaneously.

The choice of stoichiometry is a deliberate step in designing complexes with specific geometries and properties. For instance, a 1:2 ratio with a tridentate ligand around a metal ion that prefers six-coordination will likely result in an octahedral complex. nih.gov

Structural and Spectroscopic Characterization of Metal Complexes

A comprehensive characterization using various analytical and spectroscopic techniques is essential to confirm the formation of the desired metal complexes and to elucidate their structural and electronic properties.

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligand. Ligands derived from this compound can induce various geometries depending on the metal ion and reaction conditions.

Octahedral: This is a very common geometry for coordination number six, often observed for complexes of Co(II), Ni(II), and Cu(II). orientjchem.org It can be achieved with two tridentate ligands (1:2 stoichiometry) or one tetradentate ligand with two additional monodentate ligands (e.g., water or chloride ions) occupying the axial positions. nih.gov

Square Planar: This geometry is typical for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II) with a coordination number of four. mdpi.com Tetradentate N₂O₂ "salen-type" ligands are particularly adept at enforcing this geometry.

Square Pyramidal: This five-coordinate geometry is often found in copper(II) complexes. nih.gov It can arise from the coordination of a tetradentate ligand where the metal ion sits slightly out of the plane, or with a tridentate ligand and two additional monodentate ligands.

Tetrahedral: This four-coordinate geometry is common for metal ions like Zn(II) (d¹⁰) and some Co(II) complexes where steric hindrance from bulky ligands, such as the chlorobenzyl group, may favor a less crowded arrangement. nih.gov

Metal IonCoordination NumberCommon GeometryExample Ligand Type
Cu(II)4, 5, or 6Square Planar, Square Pyramidal, Distorted OctahedralBidentate, Tridentate, Tetradentate
Ni(II)4 or 6Square Planar (low spin), Octahedral (high spin)Tetradentate, Tridentate
Co(II)4 or 6Tetrahedral, OctahedralBidentate, Tridentate
Zn(II)4TetrahedralBidentate, Tridentate

Spectroscopic techniques are invaluable for probing the nature of metal-ligand bonding and understanding the electronic structure of the complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key diagnostic bands for salicylaldehyde-derived ligands include:

ν(C=N): The stretching vibration of the azomethine group, typically found around 1580-1680 cm⁻¹ in the free ligand, shifts to a lower frequency upon coordination of the nitrogen atom to the metal center. recentscientific.com

ν(C-O) (phenolic): The phenolic C-O stretching band shifts to a higher frequency in the complex, which confirms the deprotonation of the hydroxyl group and coordination of the phenolic oxygen to the metal ion. mdpi.comiiste.org

ν(M-N) and ν(M-O): The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the metal-nitrogen and metal-oxygen stretching vibrations, providing direct evidence of coordination. iiste.org

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry and metal-ligand interactions.

Intra-ligand Transitions: High-energy bands are typically assigned to π→π* and n→π* transitions within the aromatic and azomethine chromophores of the ligand. These bands may shift upon complexation.

Ligand-to-Metal Charge Transfer (LMCT): The coordination of the deprotonated phenolic oxygen and the imine nitrogen to the metal often results in intense LMCT bands. acs.org

d-d Transitions: For transition metal complexes with unfilled d-orbitals, weaker absorption bands corresponding to d-d electronic transitions are observed in the visible region. The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral) of the metal ion. srce.hr

Representative Spectroscopic Data Changes Upon Complexation of Salicylaldehyde-Type Ligands
Spectroscopic TechniqueVibrational/Electronic BandTypical Range (Free Ligand)Change Upon ComplexationInference
FT-IRν(C=N) Azomethine1580-1680 cm⁻¹Shift to lower frequencyCoordination of azomethine nitrogen
FT-IRν(C-O) Phenolic~1280 cm⁻¹Shift to higher frequencyCoordination of deprotonated phenolic oxygen
UV-Visπ→π* / n→π*250-400 nmShift in λₘₐₓPerturbation of ligand electronic system
UV-Visd-d TransitionsN/AAppearance of weak bands in visible regionIndication of coordination geometry

Molar Conductivity Measurements for Electrolytic Character Determination

Molar conductivity (ΛM) is a fundamental technique in coordination chemistry used to determine the electrolytic nature of metal complexes. This measurement provides critical insight into the structure of a complex in solution, specifically indicating whether a complex is ionic or neutral. For coordination compounds, such as those potentially formed with this compound, molar conductivity helps to ascertain whether anions are coordinated directly to the metal center or are present as counter-ions outside the coordination sphere.

The principle of this method is based on measuring the electrical conductivity of a dilute solution of the complex, typically at a concentration of 10⁻³ M, in a polar organic solvent. The choice of solvent is crucial; it must dissolve the complex without coordinating to the metal ion, which could alter the complex's structure. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents for this purpose due to their high dielectric constants and their ability to dissolve a wide range of coordination compounds.

The molar conductivity is calculated using the formula:

ΛM = (1000 × κ) / c

where:

ΛM is the molar conductivity (in Ω⁻¹ cm² mol⁻¹)

κ is the specific conductivity (in Ω⁻¹ cm⁻¹)

c is the molar concentration of the complex solution

The measured molar conductivity value of a complex is then compared with established ranges for different electrolyte types in the specific solvent used. This comparison allows for the classification of the complex as a non-electrolyte, or as a 1:1, 1:2, 1:3, etc., electrolyte. For instance, a complex of this compound that behaves as a non-electrolyte would show a very low molar conductivity value, suggesting that any anions present are covalently bonded within the coordination sphere. Conversely, a high molar conductivity value would indicate that one or more anions are dissociated as free ions in the solution.

While specific experimental data for complexes of this compound is not detailed in the reviewed literature, the table below provides the generally accepted molar conductivity ranges for determining the electrolytic nature of metal complexes in common solvents. These ranges would be the standard for interpreting data for any newly synthesized complexes of the target ligand.

Table 1: Molar Conductivity Ranges for Electrolytes in Common Solvents at Room Temperature

Electrolyte Type Molar Conductivity in DMF (Ω⁻¹ cm² mol⁻¹) Molar Conductivity in DMSO (Ω⁻¹ cm² mol⁻¹)
Non-electrolyte < 65 < 50
1:1 Electrolyte 65 - 90 50 - 95
1:2 Electrolyte 130 - 170 100 - 180

This interactive table provides reference ranges used to classify the electrolytic nature of coordination compounds based on their molar conductivity measurements in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

The application of this technique would be essential in the characterization of any coordination complex derived from this compound, providing definitive evidence of its ionic or neutral character in solution.

Advanced Organic Synthesis Applications of 5 2 Chlorobenzyl 2 Hydroxybenzaldehyde As a Building Block

Synthesis of Heterocyclic Ring Systems

The unique ortho-relationship of the hydroxyl and aldehyde functionalities in 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde provides a powerful platform for the synthesis of numerous fused heterocyclic rings. This arrangement facilitates intramolecular cyclization reactions, which are fundamental to building complex molecular architectures.

Cyclocondensation Reactions Leading to Coumarin (B35378) and Coumarone Derivatives

The synthesis of coumarins and coumarones (an older term for benzofurans) represents a significant application of salicylaldehyde (B1680747) derivatives. While specific literature detailing the use of this compound is limited, extensive research on the closely related isomer, 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde, demonstrates the synthetic utility of this class of compounds for accessing these important heterocyclic scaffolds. acs.org

Coumarin derivatives are typically synthesized via condensation reactions such as the Perkin, Pechmann, or Knoevenagel reactions. nih.govorganic-chemistry.orgmdpi.com For instance, the reaction of a 5-substituted salicylaldehyde with acetic anhydride (B1165640) and sodium acetate (B1210297) (Perkin reaction) or with a β-ketoester under acidic conditions (Pechmann condensation) leads to the formation of the coumarin core.

The table below summarizes the synthesis of various coumarin derivatives starting from 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde, illustrating the typical yields and melting points. These reactions showcase the general pathways applicable to its ortho-chloro isomer. acs.org

ReactantReaction TypeProductYield (%)Melting Point (°C)
Acetic AnhydridePerkin6-(p-Chlorobenzyl)coumarin-121
Phenylacetic AcidPerkin6-(p-Chlorobenzyl)-3-phenylcoumarin-175
Ethyl AcetoacetatePechmann6-(p-Chlorobenzyl)-4-methylcoumarin-136
Ethyl BenzoylacetatePechmann6-(p-Chlorobenzyl)-4-phenylcoumarin-132

This data is for the analogous compound 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde. acs.org

Coumarones, or benzofurans, are also readily accessible. The Rap-Stoermer reaction, involving the condensation of a salicylaldehyde with an α-halo ketone in the presence of a base, is a common method. lp.edu.uaresearchgate.net This reaction proceeds via initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan (B31954) ring.

Formation of Benzofuran (B130515) Systems

Benzofurans are a vital class of oxygen-containing heterocycles found in many natural products and pharmacologically active compounds. rsc.orgresearchgate.net The synthesis of benzofurans from salicylaldehydes is a well-established strategy in organic chemistry. organic-chemistry.orgjocpr.comnih.gov The use of 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde in the synthesis of coumarone (benzofuran) derivatives highlights its utility as a precursor for these systems. acs.org

A standard method involves reacting the salicylaldehyde with chloroacetone (B47974) in the presence of potassium carbonate. This reaction yields the corresponding 2-acetyl-5-(p-chlorobenzyl)benzofuran. acs.org The process demonstrates how the aldehyde and hydroxyl groups work in concert to build the fused heterocyclic ring system.

ReactantBaseProductYield (%)Melting Point (°C)
ChloroacetoneK2CO32-Acetyl-5-(p-chlorobenzyl)benzofuran70123

This data is for the analogous compound 5-(p-chlorobenzyl)-2-hydroxybenzaldehyde. acs.org

Ring Closure Reactions for Oxazepine, Thiazinone, and Hydroquinazoline Derivatives

While the synthesis of coumarins and benzofurans from salicylaldehydes is extensively documented, the specific application of this compound for the synthesis of oxazepine, thiazinone, and hydroquinazoline derivatives is not widely reported in the available literature. However, general synthetic strategies for these heterocycles often involve precursors with functionalities similar to those present in the title compound.

Oxazepines are seven-membered heterocyclic rings containing oxygen and nitrogen. Their synthesis can often be achieved through the cycloaddition of Schiff bases (imines) with anhydrides like maleic or phthalic anhydride. ijnc.irresearchgate.netresearchgate.netjmchemsci.com A potential route could involve the initial conversion of this compound to a Schiff base by reaction with a primary amine, followed by a [5+2] cycloaddition reaction.

Thiazinones are six-membered rings containing sulfur, nitrogen, and a carbonyl group. Their synthesis often involves the reaction of β-ketoesters with thiourea (B124793) or the cyclization of intermediates containing both thioamide and carboxylic acid functionalities.

Hydroquinazolines are reduced forms of quinazolines, a fused heterocyclic system. They are commonly prepared by the condensation of an anthranilic acid derivative with an aldehyde or through multi-component reactions. The aldehyde functionality of this compound could potentially be utilized in such condensation reactions.

Multi-Component Cycloaddition Strategies for Dihydropyrimidone Derivatives

Multi-component reactions (MCRs) are highly efficient processes for synthesizing complex molecules in a single step. unair.ac.id The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgillinois.eduresearchgate.net

Aryl aldehydes are standard substrates for the Biginelli reaction. Therefore, this compound is an excellent candidate for this transformation. However, the presence of the ortho-hydroxyl group in salicylaldehyde derivatives introduces a fascinating modification to the reaction's outcome. Instead of forming a simple DHPM, the reaction often proceeds further. After the initial formation of the dihydropyrimidine (B8664642) ring, an intramolecular cyclization can occur between the phenolic hydroxyl group and the dihydropyrimidine ring, leading to the formation of oxygen-bridged tricyclic pyrimidine (B1678525) derivatives. nih.gov This pathway demonstrates how the unique functionality of the starting material can be exploited to generate significant molecular complexity in a single step.

Exploration of Reaction Mechanisms and Regioselectivity in Derivatization

The derivatization of this compound is governed by the interplay of its functional groups, which dictates the reaction mechanisms and regioselectivity. The synthesis of the building block itself provides an initial example of regioselectivity. The arylation of salicylaldehyde with a benzyl (B1604629) chloride, catalyzed by a Lewis acid like zinc chloride, preferentially occurs at the 5-position. This is because this position is para to the strongly activating hydroxyl group and meta to the deactivating aldehyde group, directing the electrophilic substitution. acs.org

In the synthesis of heterocyclic derivatives, the reaction mechanisms are well-understood:

Knoevenagel/Pechmann Condensation (Coumarins): These reactions proceed via initial condensation of an active methylene (B1212753) compound with the aldehyde, followed by an intramolecular transesterification or cyclization involving the phenolic hydroxyl group to form the lactone ring of the coumarin.

Rap-Stoermer Reaction (Benzofurans): The mechanism involves SN2 reaction of the phenoxide with an α-halo ketone to form an ether intermediate. A subsequent base-catalyzed intramolecular aldol (B89426) condensation between the enolate of the ketone and the aldehyde carbonyl, followed by dehydration, forms the benzofuran ring.

Biginelli Reaction (Dihydropyrimidinones): The mechanism is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the DHPM. wikipedia.org In the case of salicylaldehydes, a subsequent acid-catalyzed intramolecular Michael addition of the phenolic hydroxyl group to the C5-C6 double bond of the DHPM ring leads to the tricyclic bridged product, a process driven by the formation of a stable six-membered ring. nih.gov

Development of Novel Synthetic Pathways Utilizing the Aldehyde and Hydroxyl Functionalities

The aldehyde and hydroxyl groups of this compound are the cornerstones for developing novel synthetic pathways. Their ortho-disposition is a classic synthon for building fused oxygen-containing heterocycles.

Recent synthetic developments focus on expanding the scope and efficiency of these transformations. For example, the use of novel catalysts, such as Lewis acids or organocatalysts, can improve the yields and reaction conditions for coumarin and benzofuran syntheses. nih.govorganic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields in shorter times. nih.gov

Furthermore, the aldehyde can be transformed into other functional groups to open up new synthetic avenues. For example:

Reduction to an alcohol, followed by etherification or esterification, allows for the creation of different linkers or polymerizable units.

Oxidation to a carboxylic acid provides a handle for amide bond formation.

Conversion to an imine by reaction with primary amines creates Schiff base intermediates, which are versatile precursors for the synthesis of nitrogen-containing heterocycles like oxazepines or in reductive amination reactions. wiserpub.com

Formation of hydrazones by reacting with hydrazides can lead to compounds with significant biological activity or serve as intermediates for further cyclization into heterocycles like pyrazoles or thiazoles. researchgate.netmdpi.commdpi.com

These transformations, coupled with the inherent reactivity of the salicylaldehyde core, ensure that this compound and its analogs will continue to be valuable building blocks for the development of novel and complex molecular structures.

Q & A

Q. Q1: What are the optimal synthetic routes for 5-(2-chlorobenzyl)-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated benzaldehyde derivatives like this compound typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example:

  • Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst to introduce the 2-chlorobenzyl group to 2-hydroxybenzaldehyde. Monitor reaction temperature (60–80°C) to avoid over-alkylation and byproducts like di-substituted derivatives .
  • Oxidation-Reduction Control : If starting from 5-chloro-2-hydroxy-4-methylbenzaldehyde analogs, KMnO₄ in acidic conditions oxidizes methyl groups to aldehydes, while NaBH₄ selectively reduces aldehyde intermediates to alcohols .
  • Yield Optimization : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound. Typical yields range from 45–65%, depending on steric hindrance from the chloro substituent .

Q. Q2: How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved during characterization?

Methodological Answer:

  • NMR Analysis : The aldehyde proton (δ 9.8–10.2 ppm in DMSO-d₆) and hydroxyl proton (δ 10.5–12.0 ppm) are key markers. Discrepancies may arise from solvent effects or tautomerism (e.g., keto-enol equilibrium). Use deuterated solvents like CDCl₃ or DMSO-d₆ to stabilize the aldehyde form .
  • IR Validation : Confirm the presence of C=O (1690–1710 cm⁻¹) and O–H (3200–3500 cm⁻¹) stretches. Inconsistent peaks may indicate impurities; cross-check with HPLC-MS (e.g., [M+H]+ ion at m/z 263.6) .
  • X-ray Crystallography : For absolute confirmation, grow single crystals (e.g., using slow evaporation in ethanol/water). Compare bond lengths (C-Cl: ~1.74 Å) and dihedral angles with analogs like 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone .

Advanced Research Questions

Q. Q3: What mechanistic insights explain the bioactivity of this compound derivatives against microbial targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The chloro substituent enhances lipophilicity, improving membrane penetration. Compare MIC values of derivatives (e.g., thiosemicarbazones) against E. coli or S. aureus .
  • Enzyme Inhibition Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (NADPH depletion at 340 nm). IC₅₀ values correlate with electron-withdrawing effects of the chloro group .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GROMACS). The 2-chlorobenzyl group may form halogen bonds with Thr121 in DHFR active sites .

Q. Q4: How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH-Dependent Degradation : Under acidic conditions (pH < 3), the aldehyde group protonates, accelerating hydrolysis to 5-(2-chlorobenzyl)-2-hydroxybenzoic acid. In alkaline media (pH > 9), nucleophilic attack on the aldehyde occurs, forming carboxylates .
  • Solvent Screening : Use HPLC to track degradation products. Acetonitrile/water (70:30) stabilizes the compound better than methanol due to reduced nucleophilicity.
  • Arrhenius Kinetics : Calculate activation energy (Eₐ) via accelerated stability testing (40–60°C). For aqueous buffers, Eₐ ≈ 85 kJ/mol indicates hydrolysis dominance .

Q. Q5: What strategies mitigate side reactions during the synthesis of this compound derivatives (e.g., Schiff bases)?

Methodological Answer:

  • Protection-Deprotection : Protect the hydroxyl group with TBDMS-Cl before forming Schiff bases. Deprotect with TBAF to restore the phenolic -OH .
  • Catalytic Control : Use p-toluenesulfonic acid (PTSA) in anhydrous THF to accelerate imine formation while minimizing aldol condensation byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 20 minutes (100°C, 150 W), improving yield by 15–20% and reducing degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.